Superior Synthetic Efficiency via Direct Chlorination Route (93% Yield)
The synthesis of 1,2-bis(dichlorophosphino)benzene via direct chlorination of 1,2-diphosphinobenzene with PCl₅ provides a significantly higher yield compared to older, multi-step routes [1]. This method has been demonstrated to be robust even with the high density of P-H functionalities present [1].
| Evidence Dimension | Isolated yield of 1,2-bis(dichlorophosphino)benzene |
|---|---|
| Target Compound Data | 93% |
| Comparator Or Baseline | 45-55% (Method: reaction with phosgene) |
| Quantified Difference | 1.7- to 2.1-fold increase in yield |
| Conditions | Chlorination of 1,2-diphosphinobenzene with PCl₅ |
Why This Matters
Higher synthetic yield directly translates to a more efficient and cost-effective supply chain for researchers requiring this precursor, minimizing waste and raw material costs.
- [1] Zander, E., et al. (2023). Synthesis of Benzene Derivatives with Multiple Dichlorophosphino Groups. ChemPlusChem, 88(5), e202300072. View Source
